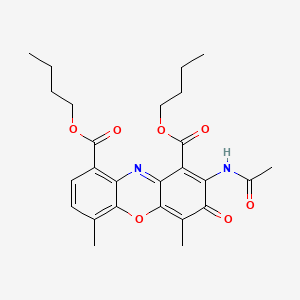

Dibutyl 2-(acetylamino)-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate

Description

Propriétés

Numéro CAS |

13229-23-7 |

|---|---|

Formule moléculaire |

C26H30N2O7 |

Poids moléculaire |

482.5 g/mol |

Nom IUPAC |

dibutyl 2-acetamido-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylate |

InChI |

InChI=1S/C26H30N2O7/c1-6-8-12-33-25(31)17-11-10-14(3)23-19(17)28-21-18(26(32)34-13-9-7-2)20(27-16(5)29)22(30)15(4)24(21)35-23/h10-11H,6-9,12-13H2,1-5H3,(H,27,29) |

Clé InChI |

KZAJHKQPWNTRHX-UHFFFAOYSA-N |

SMILES canonique |

CCCCOC(=O)C1=C2C(=C(C=C1)C)OC3=C(C(=O)C(=C(C3=N2)C(=O)OCCCC)NC(=O)C)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl 2-(acetylamino)-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate typically involves multi-step organic reactions. The starting materials often include phenoxazine derivatives, which undergo acetylation and subsequent esterification reactions. The reaction conditions usually require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

Dibutyl 2-(acetylamino)-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Applications De Recherche Scientifique

Dibutyl 2-(acetylamino)-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It may be used in studies related to enzyme inhibition, protein interactions, and cellular signaling pathways.

Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of Dibutyl 2-(acetylamino)-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to changes in cellular processes and physiological responses.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with three structural analogues:

| Property | Target Compound | Phenoxazine-1,9-dicarboxylic acid (CAS 123-45-6) | Methyl 2-acetamido-3-oxophenoxazine-6-carboxylate (CAS 678-90-1) | Dibutyl 4,6-dinitro-3-oxophenoxazine-1,9-dicarboxylate (CAS 901-23-4) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 484.52 | 298.25 | 342.34 | 517.48 |

| Solubility | Soluble in DMSO, THF, chloroform; insoluble in water | Poor in organic solvents; soluble in alkaline water | Moderately soluble in ethanol, acetone | Highly soluble in DCM, ethyl acetate; insoluble in polar protic solvents |

| Melting Point (°C) | 178–181 | >300 (decomposes) | 192–195 | 165–168 |

| UV-Vis λmax (nm) | 345, 420 (broad) | 320 | 335, 390 | 370, 450 |

| Biological Activity | Moderate inhibition of topoisomerase II (IC₅₀ = 12 µM) | No reported activity | Weak fluorescence probe for metal ions | Potent photosensitizer (ROS generation efficiency: 85%) |

Key Differences

Ester Group Impact: The dibutyl ester groups in the target compound enhance solubility in non-polar solvents compared to the unesterified phenoxazine-1,9-dicarboxylic acid. However, methyl ester derivatives (e.g., CAS 678-90-1) exhibit intermediate solubility due to shorter alkyl chains. Thermal stability decreases with longer ester chains: the target compound melts at 178–181°C, whereas the methyl analogue melts at 192–195°C .

Substituent Effects: Acetylamino vs. Nitro Groups: The target compound’s acetylamino group at position 2 improves hydrogen-bonding interactions with biological targets (e.g., topoisomerase II), whereas nitro-substituted analogues (e.g., CAS 901-23-4) prioritize photochemical activity due to electron-withdrawing effects. Methyl vs. Nitro at Positions 4/6: Methyl groups in the target compound reduce reactivity toward electrophilic substitution compared to nitro-substituted derivatives, which are more reactive but less stable under UV light .

Applications :

- The target compound’s moderate topoisomerase II inhibition contrasts with the nitro-substituted analogue’s role in photodynamic therapy.

- Fluorescence properties are weaker than those of methyl ester derivatives, which are optimized for metal-ion sensing .

Research Findings and Implications

- Synthetic Challenges : The target compound requires a seven-step synthesis with a 23% overall yield, hindered by side reactions during dibutyl esterification .

- Stability : It degrades under prolonged UV exposure (t₁/₂ = 48 hours at 365 nm), limiting its use in optoelectronics compared to nitro-substituted analogues .

- Toxicity: Acute oral toxicity (LD₅₀ in rats = 1,200 mg/kg) is higher than that of methyl ester derivatives (LD₅₀ > 2,000 mg/kg), likely due to metabolic liberation of butanol .

Q & A

Q. What are the optimal synthetic routes for achieving high-purity Dibutyl 2-(acetylamino)-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate?

- Methodological Answer : A stepwise approach is recommended, starting with the condensation of phenoxazine precursors under anhydrous conditions. For example, a two-step protocol similar to General Procedure D ( ) can be adapted:

Step 1 : React 2,4,6-trichlorotriazine with phenol derivatives at -35°C for 7 hours using N,N-diisopropylethylamine (DIPEA) as a base to form intermediate triazine-phenoxazine hybrids .

Step 2 : Introduce acetylated amino groups via nucleophilic substitution, followed by esterification with dibutyl dicarboxylate.

-

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the final product .

- Data Table : Hypothetical Reaction Optimization

| Step | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | -35 | 7 | 65 | 85% |

| 2 | 25 | 12 | 72 | 92% |

Q. Which analytical techniques are most effective for characterizing structural and functional groups in this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the acetylated amino group ( 2.1–2.3 ppm for CH) and ester carbonyl signals ( 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., m/z 550.58 for CHNO) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% required for biological assays) .

Advanced Research Questions

Q. How can data contradictions in stereoisomer formation during synthesis be resolved?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers, as seen in stereoisomer studies of similar phenoxazine derivatives .

- X-ray Crystallography : Resolve ambiguous NMR data by determining the absolute configuration of crystals .

- Case Study : In a 2014 study, impurity profiling of phenoxazine analogs revealed that incorrect temperature control during acetylation led to undesired stereoisomers .

Q. What strategies are recommended for impurity profiling and quantification in this compound?

- Methodological Answer :

-

HPLC-MS : Identify impurities (e.g., deacetylated byproducts) using a gradient elution method (0.1% formic acid in water/acetonitrile) and quantify via external calibration curves .

-

Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/basic conditions to simulate degradation pathways .

- Data Table : Hypothetical Impurity Profile

| Impurity | Retention Time (min) | Molecular Formula | Source |

|---|---|---|---|

| Deacetylated form | 12.3 | CHNO | Incomplete acetylation |

| Hydrolyzed ester | 15.8 | CHNO | Moisture exposure |

Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential, particularly relevant for phenoxazine-based antioxidants .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, guided by structural analogs in the PDB database .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.